molecular formula C4H7N3O2S B7760005 2,4-Bis(hydroxymethyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione CAS No. 32550-67-7

2,4-Bis(hydroxymethyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione

Cat. No.: B7760005
CAS No.: 32550-67-7
M. Wt: 161.19 g/mol
InChI Key: DZTHSPZBXMIXOH-UHFFFAOYSA-N
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Description

2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound belonging to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound has hydroxymethyl groups attached to the 2 and 4 positions of the triazole ring, and a thione group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions are crucial to ensure the formation of the triazole ring and the correct placement of the hydroxymethyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thione group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Amine or alcohol derivatives.

Scientific Research Applications

2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.

  • Medicine: It has shown promise in medicinal chemistry for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2,4-Dihydro-3H-1,2,4-triazole-3-thione: This compound lacks the hydroxymethyl groups and has different chemical properties.

  • 2,4-Bis(hydroxymethyl)propionic acid: Although structurally different, it shares the hydroxymethyl functionality and can be used in similar applications.

Uniqueness: 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of the triazole ring and hydroxymethyl groups, which provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,4-bis(hydroxymethyl)-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c8-2-6-1-5-7(3-9)4(6)10/h1,8-9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHSPZBXMIXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=S)N1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954290
Record name 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32550-67-7
Record name delta(sup 2)-1,2,4-Triazoline-5-thione, 1,4-bis(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032550677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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